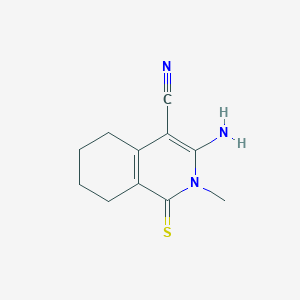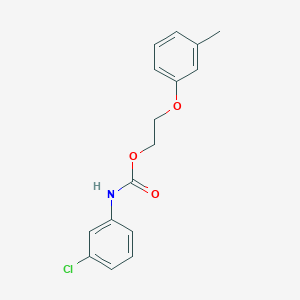
2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate
描述
2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-(3-methylphenoxy)ethanol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
Starting Materials: 2-(3-methylphenoxy)ethanol and 3-chlorophenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: A base catalyst such as triethylamine or pyridine is often used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Advanced techniques such as automated reactors and in-line purification systems are employed to ensure consistent product quality.
化学反应分析
Types of Reactions
2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted carbamates with various functional groups replacing the original substituents.
科学研究应用
2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical products due to its unique chemical properties.
作用机制
The mechanism of action of 2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes, leading to the disruption of normal biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(3-methylphenoxy)ethyl N-(3-ethylphenyl)carbamate
- 2-(3-methylphenoxy)ethyl N-(4-chlorophenyl)carbamate
- 2-(4-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate
Comparison
Compared to similar compounds, 2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate exhibits unique properties due to the presence of both the 3-methylphenoxy and 3-chlorophenyl groups. These substituents influence the compound’s reactivity, stability, and potential applications. For example, the 3-chlorophenyl group may enhance the compound’s antimicrobial activity, while the 3-methylphenoxy group can affect its solubility and interaction with other molecules.
属性
IUPAC Name |
2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-12-4-2-7-15(10-12)20-8-9-21-16(19)18-14-6-3-5-13(17)11-14/h2-7,10-11H,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPSAHLJKWPXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-N-[(2-nitrophenyl)carbamoyl]pyrazole-4-carboxamide](/img/structure/B4879861.png)
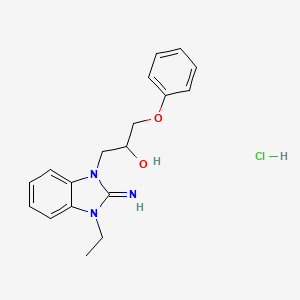
![4-[(1-Benzylbenzimidazol-2-yl)diazenyl]naphthalen-1-ol](/img/structure/B4879883.png)
![1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B4879888.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B4879896.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4879899.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4879907.png)
![methyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4879911.png)
![ethyl [(5E)-5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4879912.png)
![methyl (4Z)-1-(furan-2-ylmethyl)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B4879915.png)
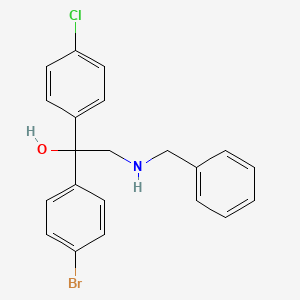
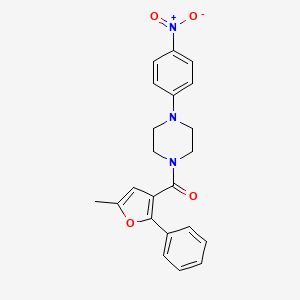
![N-(5-chloro-2-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B4879936.png)
